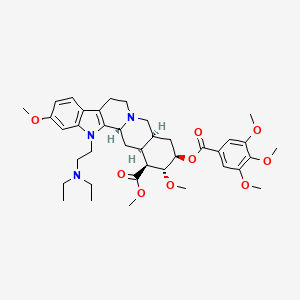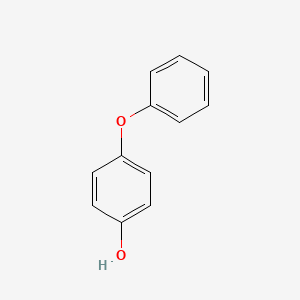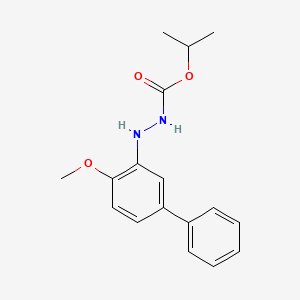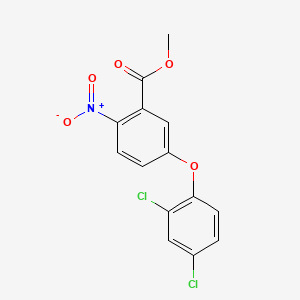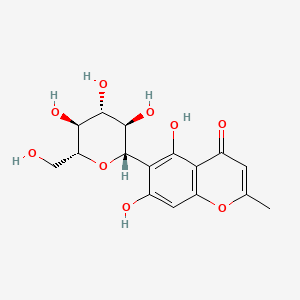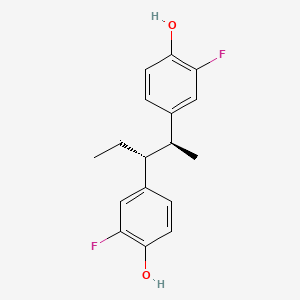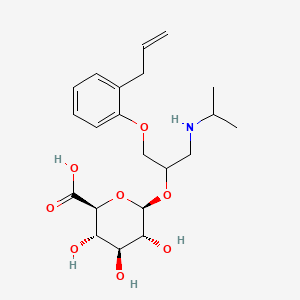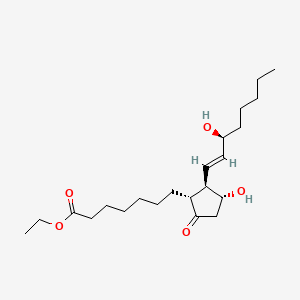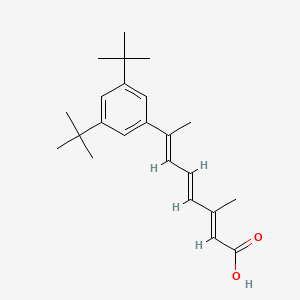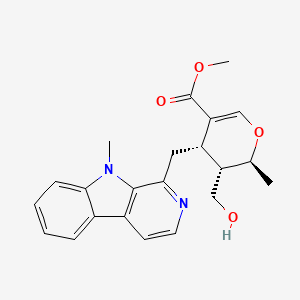
ビラナホスナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bilanafos is a tripeptide comprising one L-phosphinothricyl and two L-alanyl units joined in sequence. It has a role as a bacterial metabolite and an antimicrobial agent. It is a tripeptide and a member of phosphinic acids.
Bialaphos is a natural product found in Streptomyces hygroscopicus and Streptomyces viridochromogenes with data available.
科学的研究の応用
抗生物質特性
ビラナホスナトリウムは、ビアラホスナトリウム塩としても知られており、トリペプチド系抗生物質です . これは、多くの植物種の形質転換実験で使用されています .
植物の遺伝子形質転換
ビラナホスナトリウムは、選択のためにbar遺伝子を利用する多くの植物種の形質転換実験で使用されています . トウモロコシでは、グルホシネートよりも効果的です . コムギでは、ビラナホスナトリウムは、bar形質転換植物を特定するために使用される最も信頼性の高い選択基準でした .
除草特性
ビラナホスナトリウムは、一年生および多年生の雑草を防除するために使用される天然のペプチド系除草剤です . これは、植物内でグルホシネートに分解されるプロトキシンです .
農業における利用
ビラナホスナトリウムは、さまざまな農業用途で使用されています。 例えば、ブドウ、リンゴ、ナシ、柑橘類で雑草を防除するために使用されています .
環境汚染物質の測定
ビラナホスナトリウムは、実験室環境における代謝産物および環境汚染物質の測定のための標準として使用できます .
残留物に関する研究
ビラナホスナトリウムが分解されるグルホシネートは広く使用されているため、その残留物に関する懸念が高まっています . しかし、極性農薬の代謝産物残留物の研究は少なく、ほとんどが水生生物に焦点を当てており、植物サンプルに関する体系的な研究は不足しています .
作用機序
Bilanafos-sodium, also known as Bilanafos sodium or sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate, is a naturally occurring peptide herbicide . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Bilanafos-sodium primarily targets the enzyme glutamine synthetase . This enzyme plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .
Mode of Action
Bilanafos-sodium acts as a glutamine synthetase inhibitor . It is a protoxin that degrades to glufosinate in the plant . The degradation product, glufosinate, is structurally similar to glutamic acid, allowing it to act as a competitive inhibitor of glutamine synthetase . This inhibition disrupts the normal function of the enzyme, leading to an accumulation of ammonium ions and inhibition of photosynthesis .
Biochemical Pathways
The inhibition of glutamine synthetase by Bilanafos-sodium disrupts the nitrogen metabolism in plants . This disruption leads to the accumulation of ammonium ions, which are toxic to plants . The excess ammonium ions also inhibit photosynthesis, further disrupting the plant’s metabolism .
Pharmacokinetics
It is known that the compound is a protoxin that is metabolized to glufosinate in the plant
Result of Action
The primary result of Bilanafos-sodium’s action is the death of the plant . The accumulation of toxic ammonium ions and the inhibition of photosynthesis disrupt the plant’s metabolism, leading to the death of the plant .
Action Environment
The efficacy and stability of Bilanafos-sodium can be influenced by various environmental factors. It is known that the compound is used to control annual and perennial weeds in various environments, including vegetable fields and orchards .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate' involves the protection of the amino and hydroxyl groups, followed by the coupling of the protected amino acid derivatives and deprotection of the intermediate compound to yield the final product.", "Starting Materials": [ "L-serine", "L-threonine", "N-Boc-L-aspartic acid beta-benzyl ester", "N-Cbz-L-lysine", "Boc-L-aspartic acid beta-benzyl ester hydroxysuccinimide ester", "Sodium hydroxide", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Protect the amino group of L-serine with Boc group using Boc2O in methanol.", "Protect the hydroxyl group of L-threonine with TBDMS group using TBDMS-Cl in pyridine.", "Protect the amino group of N-Cbz-L-lysine with Boc group using Boc2O in methanol.", "Couple N-Boc-L-aspartic acid beta-benzyl ester with L-serine-Boc using DCC in DMF to give the protected dipeptide.", "Couple the protected dipeptide with N-Cbz-L-lysine-Boc using DCC in DMF to give the protected tripeptide.", "Couple the protected tripeptide with Boc-L-aspartic acid beta-benzyl ester hydroxysuccinimide ester using DIPEA in DMF to give the protected tetrapeptide.", "Deprotect the TBDMS group of L-threonine using TBAF in THF.", "Deprotect the Boc groups of the protected tetrapeptide using TFA in DCM.", "Neutralize the TFA with sodium bicarbonate and evaporate the solvent to obtain the crude product.", "Dissolve the crude product in water and adjust the pH to 8-9 using NaOH.", "Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Concentrate the product and dry it under vacuum to obtain the final product 'sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate'." ] } | |
CAS番号 |
71048-99-2 |
分子式 |
C11H21N3NaO6P |
分子量 |
345.26 g/mol |
IUPAC名 |
sodium;[(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-methylphosphinate |
InChI |
InChI=1S/C11H22N3O6P.Na/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20;/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20);/q;+1/p-1/t6-,7-,8-;/m0./s1 |
InChIキー |
RTWIRLHWLMNVCC-WQYNNSOESA-M |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCP(=O)(C)[O-])N.[Na+] |
SMILES |
CC(C(=O)NC(C)C(=O)[O-])NC(=O)C(CCP(=O)(C)O)N.[Na+] |
正規SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)[O-])N.[Na+] |
外観 |
Solid powder |
melting_point |
160.0 °C |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
XAA |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bilanafos-sodium; MW 801; SF 1293; Bialaphos sodium; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




